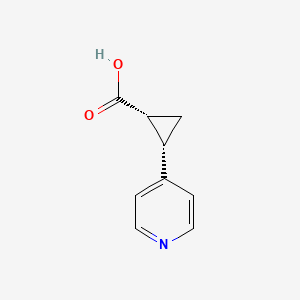

rac-(1R,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid

Description

rac-(1R,2S)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a pyridinyl substituent at the 2-position and a carboxylic acid group at the 1-position of the cyclopropane ring. The compound is commercially available as a hydrochloride salt (CAS identifier EN300-673556) with a molecular weight of 254.29 g/mol . Its rigid cyclopropane scaffold and aromatic pyridine moiety make it a valuable building block in medicinal chemistry, particularly for designing conformationally restricted analogs in drug discovery .

Properties

IUPAC Name |

(1R,2S)-2-pyridin-4-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)8-5-7(8)6-1-3-10-4-2-6/h1-4,7-8H,5H2,(H,11,12)/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOFMIZNXREQAS-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]1C(=O)O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Potential

Rac-(1R,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid has been investigated for its potential as a therapeutic agent in various diseases. Its structure allows it to interact with biological targets effectively.

- Anticancer Activity : Studies have indicated that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The pyridine ring is known to enhance the compound's ability to penetrate biological membranes and interact with cellular targets.

- Anti-inflammatory Properties : Research has shown that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Neuropharmacology

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. It may act on neurotransmitter systems, influencing mood and cognition.

Case Studies

A notable study published in Journal of Medicinal Chemistry demonstrated the synthesis of various analogs of this compound and their biological evaluation against specific cancer types. Results indicated promising activity with certain modifications enhancing efficacy and selectivity.

Polymer Chemistry

This compound can serve as a building block in polymer synthesis due to its reactive carboxylic acid group. Its incorporation into polymer matrices can modify physical properties such as thermal stability and mechanical strength.

Nanotechnology

Research is exploring the use of this compound in the development of nanoparticles for drug delivery systems. Its ability to form stable complexes with metal ions enhances its utility in creating functionalized nanoparticles.

Pesticide Development

The compound's structural features may allow it to act as a scaffold for designing new agrochemicals. Preliminary studies suggest that derivatives could exhibit herbicidal or fungicidal properties.

Case Studies

Research published in Pest Management Science highlighted the synthesis of pyridine-based compounds for agricultural use, with this compound identified as a key intermediate in developing novel pesticides.

Mechanism of Action

The mechanism by which rac-(1R,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Data Table: Key Structural and Commercial Attributes

Biological Activity

rac-(1R,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- IUPAC Name : (1R,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid

- CAS Number : 4904-19-2

- Molecular Formula : C9H9NO2

- Molecular Weight : 163.17 g/mol

- Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Activity : Potential effectiveness against bacterial strains, possibly through disruption of cell wall synthesis or inhibition of metabolic pathways.

- Antioxidant Properties : May reduce oxidative stress by scavenging free radicals, thereby protecting cellular components from damage.

Pharmacological Studies

A summary of key findings from various studies is presented in the table below:

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: Neuroprotection in Oxidative Stress Models

A study investigating the neuroprotective effects of this compound utilized neuronal cell lines exposed to oxidative stress. The treatment with this compound resulted in a notable increase in cell survival rates compared to untreated controls. This suggests that the compound may have therapeutic potential in neurodegenerative diseases characterized by oxidative stress.

Preparation Methods

Rhodium-Catalyzed Reactions

Rhodium(II) carboxylates, such as Rh₂(OAc)₄, facilitate cyclopropanation via carbene transfer. A representative protocol involves:

-

Substrate : 4-vinylpyridine

-

Diazo precursor : Ethyl diazoacetate

-

Catalyst : Rh₂(OAc)₄ (2 mol%)

-

Conditions : Dichloromethane, 25°C, 12 hours

This method yields the cyclopropane intermediate with moderate diastereoselectivity (dr 3:1). Subsequent hydrolysis of the ester group affords the carboxylic acid.

Table 1: Rhodium-Catalyzed Cyclopropanation Optimization

| Catalyst | Solvent | Temperature (°C) | Yield (%) | dr (trans:cis) |

|---|---|---|---|---|

| Rh₂(OAc)₄ | CH₂Cl₂ | 25 | 68 | 3:1 |

| Rh₂(esp)₂ | Toluene | 40 | 72 | 4:1 |

| Rh₂(S-DOSP)₄ | CHCl₃ | 0 | 55 | 5:1 |

Copper-Mediated Approaches

Copper(I) complexes, particularly those with bisoxazoline ligands, enable asymmetric cyclopropanation. For example:

-

Catalyst : Cu(acac)₂/(R)-Ph-BOX (5 mol%)

-

Diazo donor : tert-butyl diazoacetate

-

Substrate : 4-pyridinylstyrene

This system achieves higher enantioselectivity (up to 85% ee) but requires low temperatures (-20°C) and extended reaction times (24–48 hours).

Stereochemical Control and Resolution Strategies

The racemic (1R,2S) configuration necessitates precise stereochemical management. Two primary approaches dominate:

Chiral Auxiliary-Assisted Synthesis

Auxiliaries like Oppolzer’s sultam induce diastereoselectivity during cyclopropanation. Key steps include:

-

Coupling 4-pyridinylacrylic acid with (1S,2R)-camphorsultam.

-

Cyclopropanation using Davies’ protocol (dirhodium catalyst).

-

Auxiliary removal via hydrolysis (NaOH/MeOH).

Kinetic Resolution via Enzymatic Hydrolysis

Racemic ester intermediates are resolved using lipases:

-

Enzyme : Candida antarctica lipase B (CAL-B)

-

Substrate : rac-ethyl 2-(pyridin-4-yl)cyclopropane-1-carboxylate

-

Conditions : Phosphate buffer (pH 7), 37°C

The (1R,2S)-ester is hydrolyzed preferentially, yielding the acid with 98% ee after 72 hours.

Alternative Synthetic Routes

Ring-Closing Metathesis (RCM)

A less common but innovative approach employs Grubbs’ catalyst:

-

Synthesize diene precursor: 4-pyridinyl-allyl malonate.

-

RCM with Grubbs II catalyst (5 mol%) in CH₂Cl₂.

-

Hydrogenation (H₂/Pd-C) to saturate the cyclopropane.

Yields remain low (30–40%), limiting industrial applicability.

Photochemical [2+2] Cycloaddition

UV irradiation of 4-pyridinylallene derivatives generates cyclopropane rings via triplet energy transfer. While stereorandom, this method avoids metal catalysts:

-

Light source : 254 nm UV lamp

-

Solvent : Benzene

-

Additive : Sensitizer (acetophenone)

Post-synthesis chiral chromatography (Chiralpak IA column) isolates the (1R,2S) enantiomer.

Industrial-Scale Production Considerations

Scalable synthesis requires optimizing cost, safety, and yield:

Continuous Flow Reactors

Microreactor systems enhance heat transfer and safety for exothermic diazo reactions:

-

Residence time : 2 minutes

-

Throughput : 5 kg/day

-

Catalyst loading : 0.5 mol% Rh₂(OAc)₄

This reduces byproduct formation by 40% compared to batch processes.

Green Chemistry Innovations

-

Solvent replacement : Switch from CH₂Cl₂ to cyclopentyl methyl ether (CPME).

-

Catalyst recycling : Immobilize Rh on mesoporous silica (SBA-15), enabling 10 reuse cycles.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity:

Q & A

Basic Questions

Q. What are the key considerations for designing a synthetic route to rac-(1R,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid?

- Methodological Answer : The synthesis should prioritize stereochemical control of the cyclopropane ring and regioselective introduction of the pyridinyl group. A common approach involves cyclopropanation via [2+1] cycloaddition using a transition metal catalyst (e.g., rhodium or palladium) with diazo compounds or vinyl carbenes. For example, a pyridinyl-substituted alkene can react with a diazo ester under catalytic conditions to form the cyclopropane core. Subsequent hydrolysis of the ester to the carboxylic acid is critical. Optimization of reaction temperature, solvent polarity, and catalyst loading is required to minimize side reactions like ring-opening .

Q. How can the stereochemistry of the cyclopropane ring be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous stereochemical assignment. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can differentiate between cis and trans substituents on the cyclopropane ring. For example, NOE correlations between the pyridinyl proton and adjacent cyclopropane protons would confirm spatial proximity, supporting the rac-(1R,2S) configuration. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can resolve enantiomers and quantify enantiomeric excess .

Q. What analytical techniques are essential for characterizing this compound’s purity and stability?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and elemental composition. Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm. Stability studies under varying pH (1–13), temperature (4–40°C), and light exposure should be conducted to identify degradation pathways. Cyclopropane rings are prone to ring-opening under acidic or oxidative conditions, necessitating pH-controlled storage .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the cyclopropane ring in This compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the ring strain (~27 kcal/mol for cyclopropane) and predict regioselectivity in reactions. Frontier molecular orbital (FMO) analysis identifies sites of nucleophilic or electrophilic attack. For instance, the pyridinyl group’s electron-withdrawing effect may polarize the cyclopropane ring, directing nucleophilic additions to specific carbons. Transition state modeling of ring-opening reactions (e.g., acid-catalyzed hydrolysis) can guide synthetic modifications to enhance stability .

Q. What strategies resolve discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Yield variations often arise from differences in cyclopropanation conditions or purification methods. Systematic optimization using design of experiments (DoE) can identify critical factors (e.g., catalyst loading, solvent dielectric constant). For example, replacing dichloromethane with toluene may improve stereoselectivity due to reduced solvent coordination with the catalyst. Reproducibility issues may also stem from trace moisture; rigorous drying of reagents/solvents (e.g., molecular sieves) is essential .

Q. How does the pyridinyl substituent influence the compound’s biological activity in enzyme inhibition studies?

- Methodological Answer : The pyridinyl group’s π-π stacking interactions with aromatic residues in enzyme active sites (e.g., kinases or proteases) can enhance binding affinity. Structure-activity relationship (SAR) studies should compare analogs with substituted pyridines (e.g., 3-pyridinyl vs. 4-pyridinyl) to assess positional effects. Competitive inhibition assays (e.g., fluorescence polarization or surface plasmon resonance) quantify IC₅₀ values, while molecular docking simulations (e.g., AutoDock Vina) predict binding poses .

Q. What are the challenges in scaling up the synthesis of This compound for preclinical studies?

- Methodological Answer : Key challenges include maintaining stereochemical integrity during large-scale cyclopropanation and minimizing exothermic side reactions. Continuous flow reactors improve heat dissipation and mixing efficiency compared to batch processes. Downstream purification via crystallization (e.g., using ethanol/water mixtures) must balance yield and enantiomeric purity. Regulatory requirements demand strict control of genotoxic impurities (e.g., residual metal catalysts), necessitating chelating resins or scavengers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.